

Marcfortine A: A Technical Guide for Novel Researchers

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Compound of Interest

Compound Name: Marcfortine A

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Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Marcfortine A is a complex indole alkaloid first isolated from *Penicillium roqueforti* and is a member of the paraherquamide family of natural products.[1] These compounds are noted for their potent anthelmintic activity. **Marcfortine A** is characterized by a unique spiro-oxindole core and a bicyclo[2.2.2]diazaoctane ring system, which present significant synthetic challenges and are crucial for its biological function. This document provides a comprehensive review of **Marcfortine A**, detailing its discovery, chemical structure, biosynthetic origins, and biological activities. It includes a summary of quantitative data, detailed experimental methodologies, and visual diagrams of key pathways to serve as an in-depth resource for researchers initiating studies on this and related compounds.

Introduction and Discovery

Marcfortine A, along with its co-metabolites Marcfortine B and C, was first isolated from the fungus *Penicillium roqueforti*. [1] The structure of this novel alkaloid was definitively established using X-ray analysis. [1] The marcfortine family of alkaloids belongs to a broader class of prenylated indole alkaloids, which are known for their diverse and potent biological activities. [2] [3] Notably, these compounds, including Marcfortine B, have demonstrated significant potential as anthelmintic agents. The complex and unique chemical architecture of the marcfortines has made them attractive targets for total synthesis, pushing the boundaries of synthetic organic chemistry.

Chemical Structure

Marcfortine A is an indole alkaloid with the chemical formula $C_{28}H_{35}N_3O_4$ and a molecular weight of 477.6 g/mol. Its intricate structure is defined by several key features:

- **Spiro-oxindole Core:** A central structural motif where an oxindole ring system is joined to another ring through a single, shared carbon atom.
- **Bicyclo[2.2.2]diazaoctane Cage:** A rigid, bicyclic amine structure that is a hallmark of the paraherquamide family of alkaloids.
- **Prenyl Group:** An isoprenoid-derived substituent attached to the indole core.
- **Pipecolic Acid Moiety:** A derivative of the non-proteinogenic amino acid, pipecolic acid, which is incorporated into the bicyclic cage.

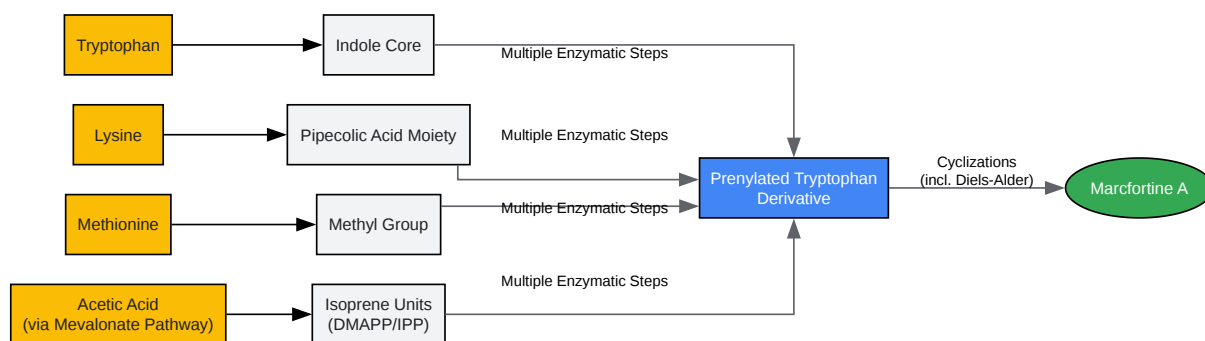
The absolute stereochemistry and connectivity of **Marcfortine A** were confirmed by X-ray crystallography, revealing a dense and highly functionalized three-dimensional structure.

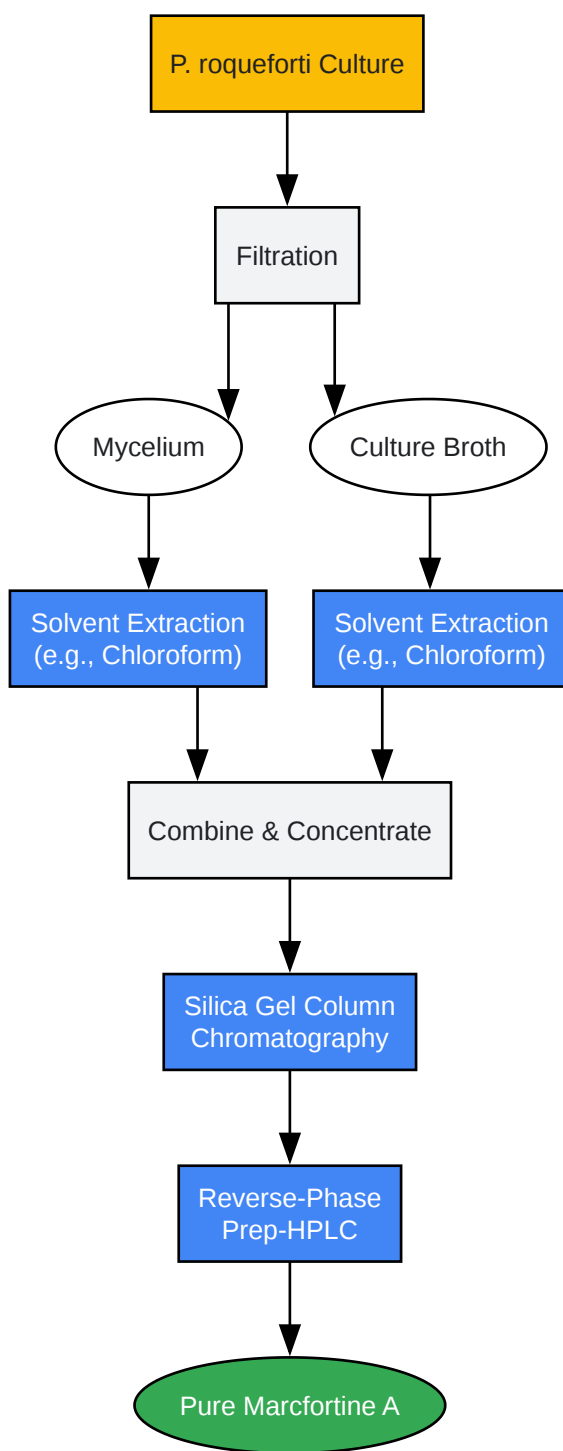
Biosynthesis

The biosynthesis of **Marcfortine A** is a complex process involving precursors from several primary metabolic pathways. Isotopic labeling studies have elucidated the origins of its carbon skeleton:

- The indole portion originates from tryptophan.
- The pipecolic acid moiety is derived from lysine via an α -ketoglutarate intermediate.
- One methyl group is supplied by methionine.
- Two isoprene units, which form the prenyl group and part of the bicyclic system, are derived from acetic acid.

A key step in the biosynthesis of related compounds is believed to be an intramolecular Diels-Alder reaction of an azadiene intermediate, which forms the characteristic bicyclo[2.2.2]diazaoctane core. This proposed biomimetic pathway has inspired strategies for the total synthesis of marcfortine family members.





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